N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its broad spectrum of biological activities, and a tetrahydrothiophene moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the quinoline ring or the tetrahydrothiophene moiety, leading to different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinoline core or the tetrahydrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the quinoline or tetrahydrothiophene moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The tetrahydrothiophene moiety may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are known for their antimalarial properties.
Tetrahydrothiophene Derivatives: Compounds such as thioethers and sulfoxides, which contain similar sulfur-containing moieties.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide is unique due to the combination of its quinoline and tetrahydrothiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H13F3N2O5S |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-11-3-1-2-9-12(11)19-6-10(13(9)21)14(22)20-8-4-5-26(23,24)7-8/h1-3,6,8H,4-5,7H2,(H,19,21)(H,20,22) |
InChI Key |
VJCKLLJNEDUWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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